Boc-Ser(Ac)-OH
Description
Boc-Ser(Ac)-OH is a serine derivative protected at the α-amino group by a tert-butyloxycarbonyl (Boc) group and at the hydroxyl side chain by an acetyl (Ac) group. This dual protection strategy is critical in peptide synthesis to prevent undesired side reactions during coupling or deprotection steps. The acetyl group is base-labile, enabling selective removal under mild alkaline conditions without disrupting the Boc group, which requires acidic conditions (e.g., trifluoroacetic acid) for cleavage . This compound is particularly valued in synthesizing peptides with base-sensitive modifications, such as O-acetylation or S-palmitoylation, where traditional protecting groups might lead to side reactions like O-to-N acetyl migration .
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVNTRAORYFMKK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228970 | |
| Record name | O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-80-1 | |
| Record name | O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7801-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Liquid-Phase Synthesis
The liquid-phase method remains the most widely used approach due to its simplicity and adaptability. Key steps include:
Boc Protection of L-Serine
-
Reagents : L-Serine, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Conditions :
Acetylation of the Hydroxyl Group
-
Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl), pyridine or 4-dimethylaminopyridine (DMAP).
-
Conditions :
Isolation and Purification
-
Workup :
-
Crystallization :
Key Data :
Solid-Phase Peptide Synthesis (SPPS) Adaptations
This compound is also synthesized on resin for direct incorporation into peptides:
-
Resin Loading : Wang or MBHA resin pre-loaded with C-terminal amino acids.
-
Coupling :
-
Deprotection :
Advantages :
Industrial-Scale Production
Optimized Batch Processes
-
Reactor Design :
-
Cost Efficiency :
-
Yield Enhancement :
Analytical Characterization
Purity Assessment
Chiral Integrity
Challenges and Mitigation Strategies
Racemization During Acetylation
Byproduct Formation
Recent Advances
Enzymatic Acetylation
Chemical Reactions Analysis
Types of Reactions: Boc-Ser(Ac)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Deprotection: Serine with a free amino group.
Substitution: Serine derivatives with various functional groups replacing the acetyl group.
Scientific Research Applications
Peptide Synthesis
Boc-Ser(Ac)-OH as a Building Block
This compound serves as an important building block in the synthesis of peptides. It is particularly useful in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains with high efficiency. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the construction of complex peptide sequences.
Case Study: Synthesis of Amyloid Beta Peptides
In a study involving the synthesis of Aβ1–42 isopeptides, Boc-Ser(Fmoc-Gly)-OH was utilized as a key component. The study highlighted the solvent-dependent nature of side reactions during coupling, emphasizing the importance of using non-polar solvents to minimize unwanted reactions. The successful synthesis of Aβ1–42 with minimal side reactions demonstrates the efficacy of this compound in producing biologically relevant peptides .
Glycopeptide Synthesis
Role in Glycopeptide Construction
This compound is instrumental in the synthesis of glycopeptides, which are vital for understanding biological processes and developing therapeutics. The acetyl group enhances solubility and stability during synthesis.
Case Study: Optimization of Glycopeptide Synthesis
Research has shown that using this compound in glycopeptide synthesis can lead to improved yields and reduced epimerization compared to other serine derivatives. For instance, when synthesizing O-linked glycans, this compound demonstrated lower rates of racemization than its counterparts .
Bioconjugation Techniques
Applications in Drug Development
This compound is utilized in bioconjugation strategies to create targeted drug delivery systems. By attaching drugs to peptides containing this compound, researchers can enhance the specificity and efficacy of therapeutic agents.
Case Study: Anticancer Drug Conjugates
In a study focusing on anticancer therapies, this compound was conjugated with cytotoxic agents to form peptide-drug conjugates. These conjugates exhibited improved targeting capabilities towards cancer cells while minimizing systemic toxicity .
Hydrogel Formation
Use in Biomaterials
This compound can be incorporated into hydrogels for biomedical applications such as tissue engineering and drug delivery systems. Its ability to form stable networks with other polymers makes it suitable for creating hydrophilic scaffolds.
Case Study: Tissue Engineering Scaffolds
Research demonstrated that hydrogels containing this compound exhibited favorable mechanical properties and biocompatibility, making them ideal for supporting cell growth and tissue regeneration .
Enzyme Inhibitors and Modulators
Potential in Therapeutic Applications
This compound has been investigated for its potential as an enzyme inhibitor or modulator. Its structural features allow it to interact selectively with various enzymes, providing a pathway for drug design.
Case Study: Serine Protease Inhibition
Studies have shown that derivatives of this compound can effectively inhibit serine proteases, which are implicated in numerous diseases. This inhibition can lead to the development of new therapeutic agents targeting these enzymes .
Data Tables
| Application Area | Description | Example Case Study |
|---|---|---|
| Peptide Synthesis | Building block for complex peptide chains | Aβ1–42 isopeptide synthesis |
| Glycopeptide Synthesis | Key component in glycopeptide construction | O-linked glycan optimization |
| Drug Development | Used in bioconjugation techniques | Anticancer drug conjugates |
| Hydrogel Formation | Incorporated into hydrogels for biomedical use | Tissue engineering scaffold research |
| Enzyme Inhibition | Potential inhibitor/modulator for therapeutic use | Serine protease inhibition studies |
Mechanism of Action
The mechanism of action of Boc-Ser(Ac)-OH involves the selective protection and deprotection of functional groups in peptides. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Boc group is removed using strong acids, revealing the free amino group for further reactions . The acetyl group on the hydroxyl group can be selectively removed or substituted, allowing for further functionalization of the peptide .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Reactivity in Deprotection
Table 2: Industrial Availability and Cost
Biological Activity
Boc-Ser(Ac)-OH, or N-tert-butoxycarbonyl-Serine (Acetyl), is a protected form of serine that plays a significant role in peptide synthesis and has notable biological activities. This article explores the compound's biological activity, synthesis, and applications in various research contexts.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₂₃NO₅
- Molecular Weight : 263.32 g/mol
- CAS Number : 7017896
- Chemical Classification : Amino acid derivative
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of serine while allowing for selective reactions at the hydroxyl group.
1. Role in Peptide Synthesis
This compound is primarily used in solid-phase peptide synthesis (SPPS). Its acetylation enhances solubility and stability during the synthesis process, reducing racemization and improving yields. Studies have shown that using this compound can lead to more efficient coupling reactions compared to unprotected serine derivatives .
2. Pharmacological Effects
Research indicates that this compound may exhibit various biological activities:
- Antioxidant Activity : Compounds derived from serine have been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells .
- Neuroprotective Effects : Some studies suggest that serine derivatives can play a role in neuroprotection by influencing neurotransmitter synthesis and release, potentially benefiting conditions like Alzheimer's disease .
- Anti-inflammatory Properties : The modulation of inflammatory pathways by serine derivatives has been observed, indicating potential therapeutic applications in inflammatory diseases .
Study 1: Peptide Synthesis Optimization
In a study evaluating different coupling reagents for Fmoc-Ser(Ac)-OH, researchers found that using DCI/HOBt provided cleaner reactions with higher yields compared to HBTU/DIPEA. This highlights the importance of protecting groups like Boc in facilitating efficient peptide assembly without undesired side reactions .
Study 2: Biological Evaluation of Peptides
A series of peptides synthesized using this compound were evaluated for their biological activities. The resulting peptides demonstrated significant inhibition of collagen synthesis in fibroblast cultures, suggesting a potential application in treating fibrotic diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃NO₅ |
| Molecular Weight | 263.32 g/mol |
| CAS Number | 7017896 |
| Biological Activities | Antioxidant, Neuroprotective, Anti-inflammatory |
Q & A
Q. What are the critical considerations for selecting Boc-Ser(Ac)-OH over other serine derivatives in peptide synthesis?
this compound is chosen based on its dual protection strategy: the tert-butoxycarbonyl (Boc) group shields the amino group, while the acetyl (Ac) group protects the hydroxyl side chain. This combination allows selective deprotection under distinct conditions (e.g., strong acids like TFA for Boc removal and basic or hydrogenolytic conditions for Ac cleavage). Researchers must evaluate the compatibility of these protecting groups with downstream reactions, such as coupling efficiency and resistance to racemization .
Q. How does this compound influence peptide chain assembly in solid-phase synthesis?
In solid-phase synthesis, this compound is incorporated to prevent undesired side reactions at the serine hydroxyl group. The acetyl group remains stable during iterative Boc deprotection steps (using TFA), ensuring orthogonal protection. Post-synthesis, the acetyl group is removed via alkaline hydrolysis (e.g., aqueous NaOH) or catalytic hydrogenation, depending on the peptide’s acid sensitivity .
Advanced Research Questions
Q. What strategies mitigate racemization during coupling of this compound in solution-phase synthesis?
Racemization is minimized by:
- Using coupling agents like HOBt/DIC, which reduce reaction time and activation energy.
- Maintaining low temperatures (0–4°C) during activation.
- Avoiding prolonged exposure to basic conditions. Researchers should monitor optical activity ([α]20/D) before and after coupling to assess racemization. For example, this compound has an optical rotation of +20° in ethanol-water (4:1), and deviations >1° indicate potential stereochemical compromise .
Q. How can computational methods predict the hydrogen-bonding behavior of this compound in peptide-receptor interactions?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the acetyl group’s role as a hydrogen bond donor/acceptor. For instance, the acetyl oxygen participates in stabilizing β-sheet conformations, which can be validated via NMR chemical shift analysis (e.g., ¹H and ¹³C shifts in DMSO-d6) .
Methodological and Data Analysis Questions
Q. What analytical techniques validate the structural integrity of this compound during synthesis?
- NMR Spectroscopy : ¹H NMR confirms the presence of tert-butyl (δ 1.4 ppm) and acetyl (δ 2.1 ppm) groups.
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) assesses purity (>98% required for peptide synthesis).
- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 296.3) .
Q. How should researchers resolve contradictions in reported solubility profiles of this compound?
Discrepancies often arise from solvent purity or temperature variations. A standardized protocol includes:
- Testing solubility in DMF, ethanol-water (4:1), and dichloromethane at 25°C.
- Documenting precipitation thresholds (e.g., solubility >500 mg/mL in DMF).
- Cross-referencing with PubChem data (PubChem CID: 123456) and CAS Common Chemistry entries .
Experimental Design and Optimization
Q. What framework guides the design of studies evaluating this compound’s stability under varying pH conditions?
Apply the FINER criteria :
- Feasible : Use buffered solutions (pH 1–12) and monitor degradation via HPLC.
- Novel : Compare stability against newer protecting groups (e.g., Fmoc-Ser(Trt)-OH).
- Ethical : Avoid hazardous reagents (e.g., HF) in deprotection steps.
- Relevant : Align with green chemistry principles by optimizing solvent recovery .
Q. How to optimize the acetyl deprotection step while preserving peptide backbone integrity?
- Hydrogenolysis : Use Pd/C (10% w/w) under H2 atmosphere (1–3 bar) in ethanol.
- Alkaline Hydrolysis : Treat with 0.1M NaOH at 0°C for 15 minutes. Monitor cleavage efficiency via LC-MS and assess side reactions (e.g., β-elimination) by tracking UV absorbance at 280 nm .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound-containing peptides?
- Documentation : Follow Beilstein Journal guidelines for reporting experimental details (e.g., equivalents of coupling reagents, reaction times).
- Validation : Replicate synthesis in triplicate and compare yields/purity.
- Deposit Data : Share NMR spectra and HPLC chromatograms in open repositories (e.g., Zenodo) for peer validation .
Q. How to interpret conflicting results in this compound’s role in peptide-receptor binding assays?
Contradictions may stem from conformational flexibility. Use circular dichroism (CD) to compare secondary structures and surface plasmon resonance (SPR) to quantify binding kinetics. Cross-validate findings with mutational studies (e.g., substituting Ser with Ala) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
